molecular formula C10H12INO B15342747 N-(2-Iodo-4,6-dimethylphenyl)acetamide

N-(2-Iodo-4,6-dimethylphenyl)acetamide

Cat. No.: B15342747
M. Wt: 289.11 g/mol
InChI Key: FSZMHVWXYGHQCS-UHFFFAOYSA-N
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Description

2-IODO-4,6-DIMETHYLACETANILIDE is an organic compound belonging to the class of acetanilides It is characterized by the presence of an iodine atom at the 2-position and two methyl groups at the 4- and 6-positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-IODO-4,6-DIMETHYLACETANILIDE typically involves the iodination of 4,6-dimethylacetanilide. One common method includes the use of hydrogen iodide and peracetic acid in glacial acetic acid with sulfuric acid as a catalyst . The reaction conditions are carefully controlled to ensure the selective introduction of the iodine atom at the desired position on the aromatic ring.

Industrial Production Methods: While specific industrial production methods for 2-IODO-4,6-DIMETHYLACETANILIDE are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-IODO-4,6-DIMETHYLACETANILIDE can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 4,6-dimethylacetanilide.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 4,6-dimethylacetanilide, while oxidation and reduction reactions can introduce or remove functional groups, respectively .

Scientific Research Applications

2-IODO-4,6-DIMETHYLACETANILIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-IODO-4,6-DIMETHYLACETANILIDE involves its interaction with molecular targets through its functional groups. The iodine atom and the acetanilide moiety play crucial roles in its reactivity and binding properties. The compound can participate in various chemical reactions, leading to the formation of new products that can interact with biological targets and pathways .

Comparison with Similar Compounds

    4,6-DIMETHYLACETANILIDE: Lacks the iodine atom, resulting in different reactivity and applications.

    2-BROMO-4,6-DIMETHYLACETANILIDE: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    2-CHLORO-4,6-DIMETHYLACETANILIDE:

Uniqueness: 2-IODO-4,6-DIMETHYLACETANILIDE is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The iodine atom can participate in specific reactions that are not possible with other halogens, making this compound valuable in certain synthetic and research applications .

Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

N-(2-iodo-4,6-dimethylphenyl)acetamide

InChI

InChI=1S/C10H12INO/c1-6-4-7(2)10(9(11)5-6)12-8(3)13/h4-5H,1-3H3,(H,12,13)

InChI Key

FSZMHVWXYGHQCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)NC(=O)C)C

Origin of Product

United States

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